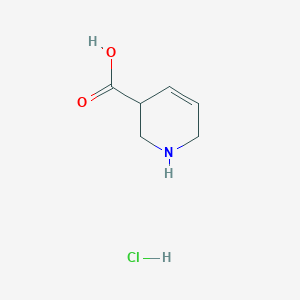

1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride

Description

1,2,3,6-Tetrahydropyridine-3-carboxylic acid hydrochloride (neoguvacine hydrochloride) is a bicyclic γ-aminobutyric acid (GABA) analog with a molecular formula of C₆H₁₀ClNO₂ and a molecular weight of 163.60 g/mol (calculated from ). It is structurally characterized by a partially saturated pyridine ring with a carboxylic acid group at position 3 and a hydrochloride salt. Neoguvacine is synthesized via the dilithium salt of an N-t-butyloxy-carbonyl-protected intermediate, as reported in .

This compound is a potent GABA uptake inhibitor, acting on GABA transporters (GATs) to enhance synaptic GABA levels, making it relevant in neurological research for conditions like epilepsy and anxiety .

Properties

IUPAC Name |

1,2,3,6-tetrahydropyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-2,5,7H,3-4H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTVWEHDIUFISN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride can be synthesized through various methods. One common approach involves the acid-promoted condensation of N-[(Z)-3-iodoallyl]-aminoacetaldehydes with hydrazine hydrate, followed by a palladium-catalyzed asymmetric intramolecular hydrazone-type Heck reaction. This method provides allylic diazenes that undergo stereospecific denitrogenative [1,5]-sigmatropic rearrangement, yielding 3-substituted tetrahydropyridines with high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyridines, pyridine derivatives, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

1,2,3,6-Tetrahydropyridine-3-carboxylic acid; hydrochloride is widely used as a building block in organic synthesis. Its unique structure allows for the formation of various substituted tetrahydropyridines and pyridine derivatives through oxidation, reduction, and substitution reactions.

- Oxidation Reactions : Converts to pyridine derivatives using oxidizing agents like potassium permanganate.

- Reduction Reactions : Forms different tetrahydropyridine derivatives with reducing agents such as sodium borohydride.

- Substitution Reactions : Facilitates the introduction of functional groups at the nitrogen atom.

Biology

The compound has been studied for its potential biological activities. Research indicates that it may act as an inhibitor of specific enzymes and interact with biological macromolecules. Notably:

- Antimicrobial Properties : Investigated for its efficacy against various bacterial strains.

- Anticancer Activity : Exhibited promising results in vitro against cancer cell lines by inhibiting cyclin-dependent kinase 2 (CDK2) and other targets involved in cell cycle regulation.

Medicine

In medical research, 1,2,3,6-Tetrahydropyridine-3-carboxylic acid; hydrochloride has shown potential as:

- Neuroprotective Agent : Studies have demonstrated its ability to protect neuronal cells from neurotoxicity induced by compounds like 1-methyl-4-phenylpyridinium ion (MPP+).

- Antitubercular Agent : Preliminary findings suggest activity against Mycobacterium tuberculosis.

Case Studies

Several studies highlight the compound's effectiveness in various applications:

- Neuroprotection Study : A study published in Brain demonstrated that 1,2,3,6-tetrahydropyridine derivatives could rescue mitochondrial function in models of Parkinson's disease by enhancing cellular respiration rates and reducing oxidative stress .

- Anticancer Research : In vitro studies indicated that the compound inhibited proliferation in several cancer cell lines by targeting specific kinases involved in tumor growth .

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which are involved in cell cycle regulation and bacterial cell wall synthesis, respectively . These interactions lead to the disruption of critical biological processes, resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

Structural Isomerism and Key Derivatives

The pharmacological and physicochemical properties of tetrahydropyridine-carboxylic acid derivatives vary significantly based on ring saturation patterns and substituent positions . Below is a comparative analysis:

Key Observations :

- Positional isomerism (3- vs. 4-carboxylic acid) alters receptor selectivity. Neoguvacine (3-COOH) inhibits GABA uptake, while isoguvacine (4-COOH) directly activates GABA receptors .

- Ring saturation patterns differentiate neoguvacine (1,2,3,6-THP) from guvacine (1,2,5,6-THP), affecting binding affinity to GATs .

- Solubility: All carboxylic acid derivatives exhibit high solubility in polar solvents (e.g., water, ethanol) due to hydrogen-bonding capacity .

Pharmacological Activity

- Neoguvacine : Shows 10-fold higher potency than nipecotic acid (a saturated analog) in inhibiting GABA uptake in rat brain synaptosomes .

- Guvacine : Less effective as a GABA agonist, with negligible inhibition of GABA transamination .

- MPTP : A neurotoxic analog lacking the carboxylic acid group, inducing Parkinsonism via selective destruction of dopaminergic neurons .

Biological Activity

1,2,3,6-Tetrahydropyridine-3-carboxylic acid; hydrochloride (THPCA·HCl) is a heterocyclic compound with the molecular formula C₆H₉NO₂·HCl. This compound has garnered interest in various fields including medicinal chemistry due to its potential biological activities and applications in drug development. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₆H₉NO₂·HCl

- Molecular Weight : 163.60 g/mol

- CAS Number : 2287298-72-8

THPCA·HCl is characterized by its tetrahydropyridine structure, which contributes to its reactivity and interaction with biological targets.

THPCA·HCl exhibits biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells.

- Antibacterial Activity : THPCA·HCl inhibits decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), an enzyme essential for bacterial cell wall synthesis, making it a candidate for anti-tubercular therapies.

Anticancer Properties

Research indicates that THPCA·HCl exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in human cancer cells through the activation of pro-apoptotic pathways .

Antimicrobial Effects

In vitro studies have shown that THPCA·HCl possesses significant antibacterial activity against Mycobacterium tuberculosis. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of THPCA·HCl. The results indicated that the compound effectively inhibited proliferation in breast and colon cancer cell lines, with IC₅₀ values ranging from 5 to 15 µM. The study concluded that THPCA·HCl could be developed into a lead compound for anticancer drug discovery .

Study on Antitubercular Activity

Another significant investigation focused on THPCA·HCl's efficacy against tuberculosis. The compound was tested against drug-resistant strains of Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MIC) below 1 µg/mL. This suggests potential for further development as an antitubercular agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC₅₀ (µM) |

|---|---|---|

| 1,2,3,4-Tetrahydropyridine | Moderate anticancer activity | 10 - 20 |

| 1,2,5,6-Tetrahydropyridine | Low antibacterial activity | >50 |

| 3,6-Dihydro-2H-pyridine | Antimicrobial but less effective | >30 |

| 1,2,3,6-Tetrahydropyridine-3-carboxylic acid; hydrochloride | Significant anticancer and antibacterial activity | 5 - 15 (cancer), <1 (tuberculosis) |

The comparison illustrates that THPCA·HCl stands out due to its dual activity against both cancerous and bacterial cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,2,3,6-tetrahydropyridine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of substituted pyridine precursors or catalytic hydrogenation of pyridine derivatives. For example, methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride (a structurally similar compound) is synthesized by esterification followed by HCl salt formation under controlled pH conditions . Key parameters include temperature (typically 50–80°C), solvent choice (e.g., ethanol or dichloromethane), and inert atmosphere to prevent oxidation. Yields are optimized by maintaining stoichiometric ratios of reagents and avoiding excess moisture.

Q. How is 1,2,3,6-tetrahydropyridine-3-carboxylic acid hydrochloride characterized for purity and structural confirmation?

- Methodological Answer : Characterization involves:

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks.

- HPLC-MS for purity assessment and molecular weight verification (e.g., molecular ion peaks at m/z 119.59 for the free base) .

- X-ray crystallography (if crystalline) to resolve stereochemistry.

- Elemental analysis to validate C, H, N, and Cl content against theoretical values .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility compared to the free base. Solubility in polar solvents like water, DMSO, or methanol is typically >50 mg/mL . Stability tests under varying pH (2–9) and temperatures (4°C to 40°C) show degradation <5% over 30 days when stored in sealed, desiccated containers at room temperature . Avoid prolonged exposure to light or humidity to prevent hydrolysis.

Advanced Research Questions

Q. How can chiral resolution be achieved for enantiomers of 1,2,3,6-tetrahydropyridine-3-carboxylic acid hydrochloride?

- Methodological Answer : Chiral separation employs chiral stationary phase HPLC (e.g., Chiralpak® AD-H column) with mobile phases like hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid. Enantiomeric excess (ee) is quantified using polarimetry or circular dichroism. For asymmetric synthesis, transition-metal catalysts (e.g., Ru-BINAP complexes) induce enantioselective hydrogenation of precursor pyridines .

Q. What analytical strategies detect trace impurities (e.g., 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine) in pharmaceutical-grade batches?

- Methodological Answer : Impurity profiling uses reverse-phase HPLC with UV detection (λ = 254 nm). A C18 column and gradient elution (acetonitrile:0.1% aqueous formic acid) resolve the target compound from structurally related impurities. Quantitation limits (LOQ) as low as 0.0001% are achievable using USP Paroxetine Hydrochloride Related Compound E RS as a reference standard .

Q. What neuropharmacological models evaluate the compound’s potential neurotoxicity or bioactivity?

- Methodological Answer : In vitro models include dopaminergic neuron cultures (e.g., SH-SY5Y cells) to assess mitochondrial dysfunction (via ATP/ROS assays) and α-synuclein aggregation. In vivo, MPTP-induced Parkinsonism models in rodents compare neuroprotective effects. Dose-response studies (0.1–10 µM) monitor behavioral changes (rotarod tests) and striatal dopamine depletion via HPLC-ECD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.